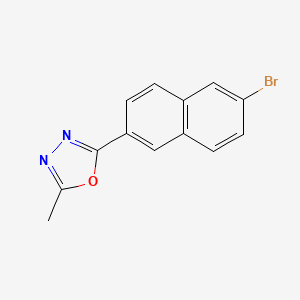

2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-8-15-16-13(17-8)11-3-2-10-7-12(14)5-4-9(10)6-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEAYMGVAUKTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674887 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-80-6 | |

| Record name | 2-(6-Bromo-2-naphthalenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 6-bromonaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position of the naphthalene ring enables selective substitution reactions under mild conditions. Key findings include:

-

Reagents/Conditions :

-

Products :

Table 1: SNAr Reaction Outcomes

| Substrate | Nucleophile | Catalyst/Base | Yield (%) | Product |

|---|---|---|---|---|

| Bromonaphthalene-oxadiazole | 4-Methylbenzenethiol | FeCl₃/K₂CO₃ | 56 | 2-(6-(p-Tolylthio)naphthalen-2-yl) |

| Bromonaphthalene-oxadiazole | Piperazine | Pd(PPh₃)₄/Cs₂CO₃ | 72 | 2-(6-(Piperazin-1-yl)naphthalen-2-yl) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis:

-

Suzuki Coupling :

-

Buchwald-Hartwig Amination :

Table 2: Coupling Reaction Parameters

| Reaction Type | Partner Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄/Cs₂CO₃ | Ethanol/H₂O | 80 | 83 |

| Buchwald-Hartwig | Pyrrolidine | PdCl₂(dppf)/Xantphos | Toluene | 110 | 68 |

Oxidation and Reduction of the Oxadiazole Ring

The oxadiazole ring undergoes redox transformations under controlled conditions:

-

Oxidation :

-

Reduction :

Table 3: Redox Reaction Outcomes

| Reaction | Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Oxidation | mCPBA | DCM | 25 | Sulfone derivative | 78 |

| Reduction | LiAlH₄ | THF | 0 → 25 | Hydrazine derivative | 62 |

Functionalization via Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes electrophilic substitution:

-

Nitration :

-

Sulfonation :

Stability Under Thermal and Acidic Conditions

-

Thermal Stability : Decomposes above 250°C, forming brominated naphthalene fragments.

-

Acid Stability : Resists hydrolysis in 1M HCl at 25°C for 24 hours, but degrades in concentrated H₂SO₄ at 80°C.

Key Mechanistic Insights

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

A related study explored the potential of oxadiazole derivatives as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. Compounds similar to this compound demonstrated promising inhibitory activity against BuChE, suggesting that they could be developed into therapeutic agents for cognitive disorders . The selectivity of these compounds towards BuChE over acetylcholinesterase (AChE) is particularly noteworthy as it may lead to fewer side effects compared to existing treatments.

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices .

2. Photonic Devices

Due to its photostability and luminescent properties, this compound can also be utilized in the development of photonic devices. Its integration into polymer matrices can improve the performance of light-emitting materials used in displays and lighting applications .

Case Studies

作用机制

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can enhance binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and properties:

Physicochemical Properties

- Thermal Properties : Methyl-substituted oxadiazoles generally exhibit higher thermal stability compared to halogenated variants, as seen in analogues like 3g and 3h .

生物活性

2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromonaphthalene moiety and an oxadiazole ring. The molecular formula is C12H10BrN3O, with a molecular weight of approximately 284.13 g/mol. Its structural features contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

In a study involving oxadiazole derivatives, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-453). The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells. The mechanism was linked to the inhibition of estrogen receptor activity, which is crucial in breast cancer progression .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Estrogen receptor inhibition |

| Control (Tamoxifen) | 10 | Estrogen receptor modulation |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. A series of compounds were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 32 | S. aureus |

| Reference (Ampicillin) | 8 | S. aureus |

The above table shows that while the compound exhibits antimicrobial activity, it is less potent than standard antibiotics like ampicillin.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Estrogen Receptor Modulation : The compound may act as an antagonist or partial agonist at estrogen receptors, influencing cell proliferation in hormone-sensitive cancers.

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some oxadiazoles induce oxidative stress in cells, leading to apoptosis.

常见问题

Basic Question

- IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹), C-O-C (1250 cm⁻¹), and C-Br (650 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.01–8.00 ppm for naphthalene), methyl groups (δ 3.88 ppm), and oxadiazole carbons (δ 162–165 ppm) .

- X-ray Crystallography : Resolves planar oxadiazole and naphthalene fragments (e.g., triclinic P1 space group, a = 7.43 Å, b = 7.60 Å, α = 89.3°) .

Advanced Tip : Use SHELXL for refinement (R factor < 0.05) to resolve disorder in bromine positions .

How can computational methods predict the reactivity and electronic properties of this oxadiazole derivative?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- HOMO-LUMO Gaps : ~3.8 eV (indicative of moderate electrophilicity).

- Electrostatic Potential Maps : Highlight nucleophilic sites at the oxadiazole ring and electrophilic regions near bromine .

- Mechanistic Studies : Simulate reaction pathways (e.g., nucleophilic substitution at C6-bromo position) using Gaussian09 .

Table 2 : DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -2.4 |

| Dipole Moment (Debye) | 3.1 |

What strategies resolve discrepancies in reported biological activity data for this compound?

Advanced Question

Contradictions in antimicrobial or anticancer efficacy (e.g., IC₅₀ variability) arise from:

- Assay Variability : Use standardized MTT vs. resazurin assays (e.g., 10% FBS in DMEM vs. RPMI-1640) .

- Structural Analogues : Compare with 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (HOMO = 6.2 eV) to isolate bromine’s role in activity .

- Meta-Analysis : Apply 3D-QSAR models to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ .

Key Insight : Cross-validate using orthogonal assays (e.g., fluorescence-based apoptosis vs. caspase-3 activation) .

How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Advanced Question

The C6-bromine enhances Suzuki-Miyaura coupling efficiency:

- Catalyst Screening : Pd(PPh₃)₄/K₂CO₃ in DMF yields >80% coupling with aryl boronic acids.

- Steric Effects : Bulkier substituents at C6 reduce yields (e.g., 45% with 2-naphthyl vs. 78% with phenyl) .

- Mechanistic Probe : Monitor intermediates via in-situ IR to optimize ligand-electron ratios .

Table 3 : Coupling Reaction Optimization

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenyl | Pd(PPh₃)₄ | 78 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 65 |

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Question

- Polymorphism : Slow evaporation (CHCl₃/hexane) yields single crystals; triclinic vs. monoclinic forms differ in π-π stacking (3.5 Å vs. 4.2 Å) .

- Disorder Mitigation : Use low-temperature (100 K) data collection and SHELXD for phase refinement .

- Data Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis confirm packing efficiency .

How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。